3',4'-Difluoro-5'-methoxyacetophenone
Overview
Description
3’,4’-Difluoro-5’-methoxyacetophenone: is an organic compound with the molecular formula C9H8F2O2 It is a derivative of acetophenone, where the phenyl ring is substituted with two fluorine atoms and one methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Difluoro-5’-methoxyacetophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4-difluoroanisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of 3’,4’-Difluoro-5’-methoxyacetophenone may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Difluoro-5’-methoxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic reagents such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 3’,4’-Difluoro-5’-methoxybenzoic acid
Reduction: 3’,4’-Difluoro-5’-methoxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’,4’-Difluoro-5’-methoxyacetophenone is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’,4’-Difluoro-5’-methoxyacetophenone involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3’,5’-Difluoro-4’-methoxyacetophenone
- 3’,4’-Difluoroacetophenone
- 4’-Methoxyacetophenone
Uniqueness
3’,4’-Difluoro-5’-methoxyacetophenone is unique due to the specific positioning of its fluorine and methoxy substituents. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
1-(3,4-difluoro-5-methoxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5(12)6-3-7(10)9(11)8(4-6)13-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHJJXGXPYLYDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276805 | |
Record name | 1-(3,4-Difluoro-5-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501276805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256477-63-0 | |
Record name | 1-(3,4-Difluoro-5-methoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256477-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Difluoro-5-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501276805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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